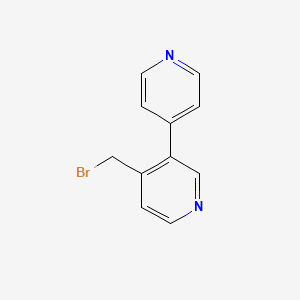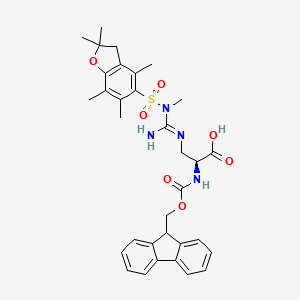phosphanium chloride CAS No. 121561-24-8](/img/structure/B13148488.png)
[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a triphenylphosphonium group attached to a 4-chlorobenzamido moiety, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride typically involves the reaction of N-(chloromethyl)-4-chlorobenzamide with triphenylphosphine in an organic solvent such as dry acetone. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is stirred at a controlled temperature until the reaction is complete, followed by purification steps such as filtration and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of reactive intermediates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from reactions involving ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, it can form alkenes by reacting with aldehydes or ketones .
Applications De Recherche Scientifique
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form carbon-carbon double bonds.
Biology: The compound is explored for its potential in modifying biological molecules and studying biochemical pathways.
Medicine: It has applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and yield by increasing the availability of reactants at the interface. The triphenylphosphonium group plays a crucial role in stabilizing the reactive intermediates and promoting the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylbenzyl)triphenylphosphonium chloride: Similar in structure but with a methyl group instead of a chlorobenzamido group.
(4-Chlorobenzyl)triphenylphosphonium chloride: Similar but lacks the amido functionality.
Methyltriphenylphosphonium chloride: Contains a methyl group instead of the chlorobenzamido group .
Uniqueness
((4-Chlorobenzamido)methyl)triphenylphosphoniumchloride is unique due to the presence of the 4-chlorobenzamido group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over the reaction outcome is required .
Propriétés
Numéro CAS |
121561-24-8 |
|---|---|
Formule moléculaire |
C26H22Cl2NOP |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
Clé InChI |
WDMCOWVYWKOUAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)






![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

